[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of a new compound, ethyl 6-chloro-3-fluoroimidazo . The title compound was characterized by spectroscopic techniques, and its single crystal was confirmed using X-ray diffraction (XRD) .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving “[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-” were not found, the compound likely participates in reactions similar to those of other biphenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior. While specific properties for “[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-” were not found, similar compounds have been analyzed. For instance, 3-Chloro-6-(difluoromethoxy)picolinic acid has a molecular weight of 223.5613664 .Scientific Research Applications
[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- has a wide range of scientific research applications. It has been used in a variety of studies, including biochemical and physiological studies, drug development, and synthesis studies. The compound has been used to study the effects of various drugs on the body, as well as to investigate the mechanism of action of various drugs. It has been used to study the effects of various drugs on the brain and other organs, as well as to investigate the biochemical and physiological effects of various drugs. Additionally, the compound has been used in synthesis studies to synthesize a variety of compounds, including pharmaceuticals and other compounds.
Mechanism of Action
Target of Action
It is known that similar biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the pathogens .
Biochemical Pathways
Similar polychlorinated biphenyls (pcbs) are known to be degraded by microorganisms through a complex metabolic network . The key enzymes involved in this process include biphenyl 2,3-dioxygenases, which have been intensively characterized .
Pharmacokinetics
The pharmacokinetics of similar compounds would be influenced by factors such as the compound’s molecular weight, which for [1,1’-biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is 204652 .
Result of Action
Similar compounds have been found to exhibit potent antibacterial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-. For instance, the process of difluoromethylation, which involves the formation of X–CF 2 H bonds where X can be C (sp), C (sp 2 ), C (sp 3 ), O, N or S, has been found to be influenced by various factors, including the presence of metal-based methods .
Advantages and Limitations for Lab Experiments
[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- has a number of advantages and limitations for lab experiments. One of the main advantages of the compound is its versatility. It can be used in a variety of experiments, including synthesis, biochemical and physiological studies, and drug development. Additionally, the compound is relatively easy to synthesize and isolate, making it a useful tool in research. However, the compound is not without its limitations. The compound has a relatively low yield, and the reaction can be difficult to control. Additionally, the compound is relatively expensive, making it cost-prohibitive for some experiments.
Future Directions
There are a number of potential future directions for [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, more research could be done to investigate the compound’s interactions with various drugs and to explore its potential therapeutic applications. Furthermore, further research could be done to investigate the compound’s potential as a drug delivery vehicle. Finally, more research could be done to explore the compound’s potential as a synthetic tool for the synthesis of various compounds.
Safety and Hazards
properties
IUPAC Name |
[3-(3-chlorophenyl)-4-(difluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O2/c15-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19-14(16)17/h1-7,14,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDQYXVGTURVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)CO)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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